molecular formula C17H16ClN3OS B5583960 3-amino-5-chloro-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

3-amino-5-chloro-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B5583960
M. Wt: 345.8 g/mol
InChI Key: MMBMEMPFSOYQDC-UHFFFAOYSA-N
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Description

3-amino-5-chloro-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with various functional groups such as amino, chloro, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene derivative under acidic or basic conditions.

    Introduction of Substituents: The amino, chloro, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be performed using methyl iodide or dimethyl sulfate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding acid chloride with aniline under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as heating with a base.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-5-chloro-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers investigate its efficacy and safety as a drug candidate for treating various diseases, including cancer, infectious diseases, and neurological disorders. Its ability to modulate specific molecular pathways is a key area of study.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-chloro-N-methylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-5-chloro-N-phenylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-5-chloro-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-amino-5-chloro-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of both the phenyl and trimethyl groups. These substituents enhance its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-amino-5-chloro-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-9-12-14(19)15(23-16(12)20-10(2)13(9)18)17(22)21(3)11-7-5-4-6-8-11/h4-8H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBMEMPFSOYQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)N(C)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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